1-Methylpropane-1,3-diyl bislactate
Description
Overview of Ester Chemistry in Advanced Synthesis
Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.org This reaction, known as esterification, is a cornerstone of organic synthesis. wikipedia.org The classic method for ester synthesis is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org Modern advancements have led to the development of more efficient and atom-economical methods, including transition-metal-catalyzed C-H activation, which provides a direct route to ester formation. acs.org
Esters are ubiquitous, with applications spanning numerous industries. They are valued as commodity chemicals and serve as crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. acs.org In the realm of materials science, polyesters are significant plastics where monomer units are linked by ester moieties. wikipedia.org The pleasant aroma of many low molecular weight esters makes them common components in fragrances. wikipedia.org
The reactivity of esters is central to their utility in advanced synthesis. While less reactive than acid halides or anhydrides, they can undergo various transformations, such as hydrolysis back to the constituent acid and alcohol, or reaction with amines to form amides. wikipedia.org This tunable reactivity allows chemists to employ esters as key building blocks in the construction of complex molecules.
The Significance of Lactic Acid Derivatives in Chemical Transformations
Lactic acid (2-hydroxypropionic acid) is a naturally occurring alpha-hydroxy acid (AHA) that can be produced through both chemical synthesis and microbial fermentation of carbohydrates. mdpi.comwikipedia.org It exists as two optical isomers, L-lactic acid and D-lactic acid, which can form a racemic mixture. mdpi.com Lactic acid is considered a versatile and environmentally benign chemical, categorized as Generally Recognized As Safe (GRAS). mdpi.com
The significance of lactic acid in chemical transformations stems from its bifunctional nature, possessing both a carboxylic acid group and a hydroxyl group. ramauniversity.ac.in This allows it to undergo a variety of reactions, including self-esterification to form polylactic acid (PLA), a biodegradable and biocompatible polymer. The acid group can be esterified with various alcohols, while the alcohol group can react with acids, leading to a wide array of derivatives. ramauniversity.ac.in
Lactic acid derivatives, particularly its esters, are widely used in the food, pharmaceutical, and cosmetic industries. ramauniversity.ac.in For instance, ethyl lactate (B86563) and butyl lactate are considered "green solvents" due to their low toxicity and biodegradability. ramauniversity.ac.in In chemical synthesis, lactic acid and its derivatives serve as valuable chiral building blocks and intermediates for the production of other chemicals. wikipedia.orggoogle.com The hydrolysis of lactic acid esters is a method for producing purified lactic acid. mdpi.comencyclopedia.pub
Contextualizing 1-Methylpropane-1,3-diyl Bislactate within the Ester Landscape
This compound is a diester that exemplifies the convergence of ester chemistry and the utility of lactic acid derivatives. ontosight.ai Its structure consists of a 1-methylpropane-1,3-diol backbone where the two hydroxyl groups are esterified with lactic acid. ontosight.ai This positions the compound as a member of the diol bislactate family.
The synthesis of this compound is typically achieved through the esterification of 1-methylpropane-1,3-diol with lactic acid. ontosight.ai This process creates two ester linkages, resulting in the final diester molecule. The properties of the resulting compound are influenced by the specific stereochemistry of the lactic acid used (L-, D-, or a racemic mixture).
From a chemical research perspective, this compound holds potential in several areas. Its structure suggests possible applications as a monomer for the creation of biodegradable polymers, leveraging the known properties of lactate-based polymers. ontosight.ai Furthermore, its diester nature could impart useful characteristics for its use in cosmetic and personal care formulations as a moisturizing agent, or as an intermediate in pharmaceutical synthesis. ontosight.ai
Below are the key chemical identifiers for this compound:
| Property | Value |
| Molecular Formula | C10H18O6 |
| Molecular Weight | 234.25 g/mol nih.govfda.gov |
| CAS Number | 79495-74-2 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79495-74-2 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(2-hydroxypropanoyloxy)butyl 2-hydroxypropanoate |
InChI |
InChI=1S/C10H18O6/c1-6(16-10(14)8(3)12)4-5-15-9(13)7(2)11/h6-8,11-12H,4-5H2,1-3H3 |
InChI Key |
DTDLSUQWGODPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C(C)O)OC(=O)C(C)O |
Origin of Product |
United States |
Methodologies for the Synthesis of 1 Methylpropane 1,3 Diyl Bislactate
Catalytic Systems in the Formation of Bislactates
Heterogeneous Catalysis
Heterogeneous catalysis represents a significant methodology for synthesizing 1-methylpropane-1,3-diyl bislactate. This process typically involves the direct esterification of 1,3-butanediol (B41344) with lactic acid over a solid acid catalyst. The primary advantage of this approach lies in the ease of catalyst separation from the product mixture, which facilitates catalyst recycling and simplifies purification, thereby aligning with principles of green chemistry.
A variety of solid materials have been investigated for their catalytic activity in lactate (B86563) ester synthesis. These include:
Ion-Exchange Resins: Acidic resins such as Amberlyst-15 and Dowex 50W are frequently used. conicet.gov.ar Their effectiveness is attributed to the presence of sulfonic acid groups that act as proton donors, initiating the esterification reaction. However, their thermal stability can be a limiting factor.
Zeolites and Mesoporous Silicas: Materials like Sn-modified BEA zeolites or MCM-41 have been explored. conicet.gov.ar Their defined pore structures can offer shape selectivity, and their Lewis acid sites are often implicated in the catalytic cycle.
Metal Oxides: Alumina-supported tin catalysts have shown good performance for the conversion of lactic acid derivatives to alkyl lactates under mild conditions. conicet.gov.ar The surface Lewis acid centers on these catalysts are believed to be the active sites for the reaction.
The reaction is an equilibrium-limited process, and therefore, the removal of water as a byproduct is crucial to drive the reaction towards the formation of the diester. Techniques such as using a Dean-Stark trap or pervaporation are often employed to achieve high conversion rates. researchgate.net
Biocatalysis and Enzyme Engineering
Biocatalysis offers a highly selective and environmentally benign route to this compound. This method utilizes enzymes, most commonly lipases, to catalyze the esterification. nih.gov The advantages of biocatalysis include high specificity, operation under mild reaction conditions (lower temperature and pressure), and a reduction in unwanted byproducts.
Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and porcine pancreas, have demonstrated high efficiency in catalyzing the formation of lactate esters. nih.govnih.gov The synthesis can proceed through two main pathways:
Direct Esterification: Lactic acid is reacted directly with 1,3-butanediol.
Transesterification: An alkyl lactate, such as ethyl lactate, is used as the acyl donor in a reaction with 1,3-butanediol.
A significant advancement in this area is the single-step, solvent-free synthesis of a stereoisomer of this compound. nih.gov In a notable example, researchers developed a highly efficient, scalable process using immobilized Novozym 435. This chemoenzymatic approach highlights the power of biocatalysis for industrial-scale production. nih.gov
Enzyme engineering techniques, including directed evolution and rational design, are being applied to improve the performance of these biocatalysts. The goals are to enhance their thermal stability, increase their catalytic activity, and modify their substrate specificity to further optimize the synthesis process.
Stereoselective Synthesis of Chiral this compound
Both lactic acid and 1,3-butanediol are chiral molecules, meaning they can exist in different stereoisomeric forms (R and S enantiomers). Consequently, this compound can exist as several different stereoisomers (diastereomers and enantiomers). The control of stereochemistry is critical as the biological and physical properties of these isomers can vary significantly. wikipedia.org
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single, desired enantiomer of the final product. This is most effectively achieved using biocatalysts, as enzymes are inherently chiral and can exhibit high levels of enantioselectivity.
Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol or react with one enantiomer of racemic lactic acid. This kinetic resolution process allows for the separation of enantiomers, leading to a product with high enantiomeric excess. A prime example is the synthesis of "LaKe," a specific ester formed from (S)-lactate and (R)-1,3-butanediol. nih.govacs.org The use of lipase (B570770) enzymes in this synthesis ensures that the reaction proceeds with high fidelity, yielding the specific desired stereoisomer.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis focuses on producing a specific diastereomer. The most straightforward approach is to use enantiomerically pure starting materials. By reacting a single enantiomer of lactic acid with a single enantiomer of 1,3-butanediol, a single diastereomer of this compound can be synthesized with high purity.
A recent study detailed a highly successful diastereoselective synthesis of (3R)-3-hydroxybutyl (S)-lactate (a monoester, but the principle applies to the diester) and its subsequent scale-up. nih.govacs.orgnih.gov The process involved the direct enzymatic transesterification of ethyl (S)-lactate with (R)-1,3-butanediol. nih.gov This method avoids complex protection-deprotection steps and results in a specific diastereomer, demonstrating a powerful and efficient strategy.
Table 1: Example of Diastereoselective Biocatalytic Synthesis
| Enzyme | Acyl Donor | Alcohol | Key Outcome | Reference |
|---|---|---|---|---|
| Novozym 435 (Immobilized Lipase) | Ethyl (S)-lactate | (R)-1,3-butanediol | Successful single-step, scalable synthesis of a specific diastereomer. Yield of 63% on a multi-kilogram scale. | nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, aiming to create more sustainable and environmentally friendly processes.
Key principles being applied include:
Use of Renewable Feedstocks: Both lactic acid and 1,3-butanediol can be produced via fermentation of renewable biomass, such as glucose. nih.govontosight.ai This reduces the dependence on petrochemical feedstocks.
Catalysis: The shift from stoichiometric reagents to catalytic processes, especially using heterogeneous and biocatalysts, is a central theme. conicet.gov.arnih.gov These catalysts can be recycled and reused, minimizing waste and energy consumption.
Atom Economy: Direct esterification is an atom-economical reaction, with water being the only theoretical byproduct. Processes that maximize the incorporation of starting materials into the final product are preferred.
Design for Energy Efficiency: Biocatalytic methods operate at or near ambient temperature and pressure, significantly lowering the energy requirements compared to traditional chemical syntheses that often require high temperatures. nih.gov
Use of Safer Solvents and Reaction Conditions: Recent developments favor solvent-free reaction conditions, particularly in biocatalysis, which eliminates the environmental and safety hazards associated with volatile organic solvents. nih.gov
The development of a chemoenzymatic process that is scalable to the kilogram level exemplifies the successful integration of these principles, providing a blueprint for the sustainable industrial production of this compound. nih.govnih.gov
Elucidation of Reaction Mechanisms and Kinetics in 1 Methylpropane 1,3 Diyl Bislactate Formation
Mechanistic Investigations of Esterification Processes
The formation of 1-methylpropane-1,3-diyl bislactate from 1,3-butanediol (B41344) and lactic acid is fundamentally an esterification reaction. This process can proceed through several mechanistic pathways, primarily dependent on the catalyst employed.
The most common route is acid-catalyzed esterification . In this mechanism, a proton from an acid catalyst protonates the carbonyl oxygen of the lactic acid, enhancing its electrophilicity. The hydroxyl group of 1,3-butanediol then acts as a nucleophile, attacking the activated carbonyl carbon. This is a two-step process, forming a monoester intermediate, 3-hydroxybutyl lactate (B86563), first. Subsequently, the second hydroxyl group of the butanediol (B1596017) or the hydroxyl group of another lactic acid molecule can react to form the final diester. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product side.
A prominent example of a catalyst used for such reactions is the acidic ion-exchange resin, Amberlyst 15. acs.org The mechanism, when using such a catalyst, is often described by the Langmuir-Hinshelwood model . labpartnering.org In this model, both the alcohol (1,3-butanediol) and the acid (lactic acid) adsorb onto the active sites of the catalyst. The surface reaction between the adsorbed species then occurs, followed by the desorption of the ester and water.
Alternatively, enzymatic esterification offers a milder and more selective route. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are highly effective catalysts for this transformation. nih.govgoogle.com The enzymatic mechanism involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) of the enzyme (typically serine, histidine, and aspartate) activates the lactic acid, which then acylates the serine residue. The 1,3-butanediol then attacks this acyl-enzyme complex, releasing the monoester and regenerating the enzyme. The process is then repeated to form the diester. This chemoenzymatic approach was successfully employed in the synthesis of a related monoester of (S)-lactic acid and (R)-1,3-butanediol, highlighting its feasibility. nih.govacs.org
A chemical synthesis approach for a similar monoester involved the protection of the secondary hydroxyl group of ethyl lactate, followed by hydrolysis to the carboxylic acid. This acid was then coupled with (R)-1,3-butanediol to form the primary ester, followed by deprotection. nih.govacs.org This multi-step process underscores the complexities of selectively forming specific ester linkages.
Kinetic Studies and Rate Law Determination
The kinetics of the esterification of lactic acid have been studied with various alcohols, providing insights that can be extrapolated to the formation of this compound. For the esterification of lactic acid with butanol, the reaction was found to follow a second-order reversible reaction model . njit.edu
When catalyzed by an acid ion-exchange resin like Amberlyst 15, the rate law for the esterification of lactic acid with ethanol (B145695) has been proposed as: acs.org
r = kc(aEthaLa − aELaW/K)/(1 + KEthaEth + KWaW)2
where:
r is the rate of reaction
kc is the kinetic constant
a represents the activities of ethanol (Eth), lactic acid (La), ethyl lactate (EL), and water (W)
K is the equilibrium constant
KEth and KW are the adsorption equilibrium constants for ethanol and water, respectively.
This model suggests that the surface reaction between the adsorbed alcohol and acid is the rate-determining step. The denominator indicates the inhibitory effect of the adsorption of reactants and products on the catalyst surface.
For the uncatalyzed reaction of lactic acid with butanol, an activation energy of 13,190 cal/mol was determined. njit.edu For the catalyzed reaction, the activation energy was found to be 13,580 cal/mol, and the rate constant showed a linear correlation with the catalyst concentration. njit.edu In a separate study on the esterification of lactic acid with ethanol using Amberlyst 15, the activation energy for the forward reaction was determined to be 52.29 kJ/mol (approximately 12,500 cal/mol). labpartnering.org
The following table summarizes kinetic parameters from related esterification reactions:
Interactive Data Table: Kinetic Parameters for Lactic Acid Esterification| Reactants | Catalyst | Activation Energy (Ea) | Kinetic Model |
| Lactic Acid + n-Butanol | None | 13,190 cal/mol | Second-order reversible |
| Lactic Acid + n-Butanol | Acid Catalyst | 13,580 cal/mol | Second-order reversible |
| Lactic Acid + Ethanol | Amberlyst 15 | 52.29 kJ/mol | Langmuir-Hinshelwood |
Influence of Reaction Parameters on Mechanism and Kinetics
Several reaction parameters significantly influence the mechanism and kinetics of this compound formation.
Temperature: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures can lead to side reactions, such as the dehydration of 1,3-butanediol to form butadiene or the self-esterification (dimerization) of lactic acid. njit.eduwikipedia.org The optimal temperature is a balance between achieving a high reaction rate and minimizing unwanted byproducts.
Catalyst Loading: In catalyzed reactions, increasing the catalyst loading generally increases the reaction rate up to a certain point. Beyond this point, the reaction may become limited by mass transfer, where the diffusion of reactants to the catalyst surface becomes the rate-limiting step. labpartnering.org
Molar Ratio of Reactants: The molar ratio of 1,3-butanediol to lactic acid is a critical parameter. Using an excess of one reactant can shift the equilibrium towards the product side. However, a large excess of the alcohol can complicate the purification process. The formation of the diester involves two stoichiometric equivalents of lactic acid for every one equivalent of 1,3-butanediol.
Water Removal: As esterification is a reversible reaction that produces water, its continuous removal is crucial for achieving high yields of the diester. This is often accomplished through techniques like azeotropic distillation or the use of a dehydrating agent.
Theoretical Prediction of Reaction Pathways
Such theoretical studies could also elucidate the subtle differences in the reactivity of the primary and secondary hydroxyl groups of 1,3-butanediol. This would be particularly valuable in understanding the stepwise formation of the monoester and diester and could aid in designing reaction conditions that favor the formation of the desired bislactate product. For instance, theoretical models could help predict the most effective catalyst and optimal temperature for selective esterification.
Advanced Spectroscopic and Structural Characterization of 1 Methylpropane 1,3 Diyl Bislactate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For 1-methylpropane-1,3-diyl bislactate, ¹H and ¹³C NMR would provide critical information about the connectivity of atoms, while advanced 2D NMR techniques like COSY, HSQC, HMBC, and NOESY would be instrumental in assigning stereochemistry and analyzing conformational dynamics.
Given that this compound possesses multiple chiral centers, the resulting diastereomers would be distinguishable by NMR. The chemical shifts and coupling constants of the protons in the 1,3-butanediol (B41344) and lactate (B86563) moieties would be sensitive to their spatial arrangement.
Illustrative ¹H NMR Data for a Structurally Similar Monoester
A recent study on a monoester of (S)-lactate and (R)-1,3-butanediol provides insight into the expected ¹H NMR signals. acs.orgnih.gov The bislactate would exhibit more complex, yet interpretable, spectra.
| Proton | Illustrative Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| -CH(OH)- of lactate | ~4.30 | quartet | ~6.7 |
| -CH₃ of lactate | ~1.42 | doublet | ~6.7 |
| -O-CH(CH₃)- of butanediol (B1596017) | Multiplet | ||
| -CH₂- of butanediol | Multiplet | ||
| -CH₃ of butanediol | Doublet |
This data is based on a monoester of 1,3-butanediol and lactate and serves as an illustrative example. acs.orgnih.gov
Conformational analysis, particularly of the flexible butanediol backbone, could be probed using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space correlations between protons that are close to each other, providing insights into the preferred spatial arrangements of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques would confirm the presence of key structural features.
Expected Vibrational Frequencies
The FT-IR and Raman spectra would be expected to show characteristic absorption bands for the ester and hydroxyl functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |
| C-H (alkane) | Stretching | 3000-2850 |
| C=O (ester) | Stretching | 1750-1735 |
| C-O (ester) | Stretching | 1300-1000 |
This data is based on general values for esters and alcohols and is illustrative.
In a study of a diester of 2,3-butanediol, the C=O stretching of the ester was observed around 1730-1732 cm⁻¹, and the broad O-H stretching of a monoester was seen at 3446 cm⁻¹. nih.gov The disappearance of the O-H stretch upon formation of the bislactate would be a key indicator of a complete reaction.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.
For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) would reveal characteristic losses.
Plausible Fragmentation Pathways
The fragmentation of esters often involves cleavage of the C-O bond and rearrangements. wpmucdn.comlibretexts.org
| Fragment Ion | Plausible Neutral Loss |
| [M+H - C₃H₆O₃]⁺ | Loss of a lactic acid unit |
| [M+H - C₆H₁₀O₅]⁺ | Loss of a lactoyl lactate unit |
| [C₄H₉O]⁺ | Butoxy cation from the diol backbone |
| [C₃H₅O₂]⁺ | Acylium ion from the lactate moiety |
These pathways are hypothetical and based on general principles of ester fragmentation.
Studies on other esters show that the dominant fragmentation pathways involve α-cleavage and McLafferty rearrangements. wpmucdn.com In the case of bislactate esters of butanediol, the fragmentation would likely be initiated at the ester linkages.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemical configuration. For this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous structural elucidation.
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment
Given the multiple chiral centers in this compound, assessing its enantiomeric and diastereomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying stereoisomers.
The separation on a chiral stationary phase is based on the differential interaction of the enantiomers with the chiral selector, leading to different retention times. Various chiral columns are available, and the choice of column and mobile phase would need to be optimized for this specific compound. researchgate.net
Illustrative Chiral HPLC Separation Parameters for a Lactate Ester
| Parameter | Example Value/Condition |
| Chiral Stationary Phase | Chiralcel OD-H or Chiralpak IA |
| Mobile Phase | Hexane/Isopropanol mixture |
| Detection | UV or Polarimeter |
These conditions are based on the separation of other lactate esters and would need to be adapted. researchgate.net
Optical Rotation
Once the individual enantiomers are isolated or if an enantiomerically enriched sample is synthesized, its optical purity can be assessed by measuring its specific optical rotation using a polarimeter. The sign and magnitude of the optical rotation are characteristic of a specific enantiomer. While the specific rotation for this compound is unknown, values for other lactate esters have been reported. For example, the specific rotation of L-ethyl lactate is approximately -10.5°. rsc.org
Computational and Theoretical Investigations of 1 Methylpropane 1,3 Diyl Bislactate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties.
No specific Density Functional Theory (DFT) studies focused on 1-Methylpropane-1,3-diyl bislactate have been identified in the reviewed literature.
DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. In a hypothetical study of this compound, DFT would be employed to optimize the molecule's geometry to its lowest energy state. Such calculations would yield important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT calculations can determine properties such as total energy, dipole moment, and the distribution of electronic charge within the molecule.
A review of the literature did not yield any specific studies on this compound that utilized ab initio methods.
Ab initio, meaning "from the beginning," methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy, though they are often more computationally demanding than DFT. If applied to this compound, ab initio calculations would provide a highly accurate determination of its electronic structure and energetics, serving as a benchmark for results obtained by other methods.
Conformational Analysis and Molecular Dynamics Simulations
There are no published studies on the specific conformational analysis or molecular dynamics simulations of this compound.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, this analysis would identify the various stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. youtube.com By simulating the motions of the atoms, MD can explore the conformational landscape, identify the most populated conformations, and analyze the intramolecular interactions, such as hydrogen bonding, that stabilize certain structures. youtube.com This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
No specific studies predicting the spectroscopic parameters or reactivity descriptors for this compound through computational methods were found.
Computational chemistry allows for the prediction of various spectroscopic data. For instance, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies. These predicted spectra can be invaluable for interpreting experimental data and confirming the molecule's structure.
Reactivity descriptors, derived from the electronic structure, can predict how a molecule will behave in a chemical reaction. These descriptors include the electrostatic potential, which indicates regions of positive and negative charge, and frontier molecular orbitals (HOMO and LUMO), which suggest sites susceptible to electrophilic and nucleophilic attack.
Modeling of Reaction Pathways and Transition States
A search of the scientific literature did not uncover any studies that have modeled the reaction pathways or transition states for this compound.
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. For this compound, such studies could, for example, investigate its hydrolysis or other transformation processes, providing insights into its stability and degradation pathways.
Chemical Reactivity and Derivatization of 1 Methylpropane 1,3 Diyl Bislactate
Hydrolysis and Transesterification Reactions
The ester linkages in 1-methylpropane-1,3-diyl bislactate are susceptible to cleavage through hydrolysis and transesterification reactions. These reactions are fundamental to both its degradation and its modification into other valuable chemicals.
Hydrolysis:
Under aqueous conditions, particularly in the presence of acids, bases, or specific enzymes, this compound can be hydrolyzed back to its constituent molecules: lactic acid and 1,3-butanediol (B41344). This susceptibility to hydrolysis is a key factor in its biodegradability. nih.gov The hydrolysis can proceed in a stepwise manner, first yielding 3-hydroxybutyl lactate (B86563) and a molecule of lactic acid, followed by the hydrolysis of the second ester bond.
Enzymatic hydrolysis, often employing lipases, provides a mild and selective method for cleaving the ester bonds. nih.govnih.gov Studies on similar ester structures demonstrate that lipases can efficiently catalyze this reaction. nih.gov For instance, research on a molecular hybrid of (S)-lactate and (R)-1,3-butanediol, referred to as LaKe, showed rapid hydrolytic conversion under various physiological conditions to release its two constituents. nih.gov This suggests that this compound would also undergo efficient enzyme-mediated hydrolysis. nih.gov
Transesterification:
Transesterification is a process where the alcohol portion of the ester is exchanged with another alcohol. This reaction is crucial for modifying the properties of this compound or for producing other lactate esters. The reaction can be catalyzed by acids, bases, or enzymes. Lipase-catalyzed transesterification is particularly advantageous as it proceeds under mild conditions and often with high selectivity. science.govmdpi.com
For example, the transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol has been successfully achieved using Candida antarctica lipase (B570770) B (CALB), highlighting the potential for selective enzymatic transformations involving 1,3-butanediol. researchgate.net This methodology could be applied to this compound to synthesize a variety of other lactate esters by reacting it with different alcohols. The choice of catalyst and reaction conditions can influence the reaction rate and product distribution. science.gov
| Reaction Type | Reagents/Catalysts | Products | Significance |
| Hydrolysis | Water, Acid/Base, Lipases | Lactic Acid, 1,3-Butanediol | Biodegradability, Monomer recovery |
| Transesterification | Alcohols, Acid/Base, Lipases (e.g., CALB) | Novel Lactate Esters, Methanol/Ethanol (B145695) | Modification of properties, Synthesis of new esters |
Functional Group Transformations and Modifications
The two secondary hydroxyl groups originating from the lactate moieties in this compound offer sites for further chemical modification. These transformations can lead to the introduction of new functionalities and the synthesis of derivatives with specific properties.
A significant area of modification involves the conversion of the hydroxyl groups into other functional groups, such as acrylates or methacrylates. This is typically achieved by reacting this compound with acryloyl chloride or methacryloyl chloride in the presence of a base. The resulting di(meth)acrylate derivative possesses polymerizable double bonds, transforming the molecule into a crosslinking agent or a monomer for radical polymerization.
Another potential modification is the etherification of the hydroxyl groups. While less common for this specific molecule, this reaction could be used to alter the polarity and solubility of the compound.
The table below summarizes key functional group transformations:
| Functional Group | Reagent | Product Functional Group | Potential Application |
| Hydroxyl (-OH) | Acryloyl Chloride/Methacryloyl Chloride | Acrylate/Methacrylate | Polymerizable monomer for coatings, adhesives, and resins |
| Hydroxyl (-OH) | Alkyl Halide (in presence of base) | Ether | Modified solubility and polarity |
| Ester (-COO-) | Amine | Amide | Synthesis of lactamides |
Polymerization Potential of this compound as a Monomer
This compound can be considered a difunctional monomer and has the potential to be used in the synthesis of polyesters. Its structure, containing both hydroxyl and what can be considered a masked carboxylic acid functionality (via hydrolysis of the ester), allows it to participate in polycondensation reactions.
Research into bio-based elastomers has demonstrated the synthesis of resins by reacting lactic acid with butanediols through a polycondensation process. diva-portal.org In a similar fashion, this compound could be used as a building block for polyesters. The presence of the methyl group on the propane (B168953) backbone can influence the properties of the resulting polymer, potentially leading to materials with lower crystallinity and more amorphous characteristics compared to polymers derived from linear diols. diva-portal.org
Furthermore, as mentioned in the previous section, modification of the hydroxyl groups to introduce polymerizable functionalities like acrylates or methacrylates would make it a valuable monomer for addition polymerization. The resulting crosslinked polymers could find applications in areas where thermosetting resins are required.
The polymerization potential is summarized in the table below:
| Polymerization Type | Reactive Groups | Resulting Polymer | Potential Properties and Applications |
| Polycondensation | Hydroxyl and Ester (via in-situ hydrolysis or transesterification) | Polyester (B1180765) | Biodegradable plastics, elastomers, resins |
| Addition Polymerization (after modification) | Acrylate/Methacrylate groups | Crosslinked Poly(meth)acrylate | Thermosetting resins, coatings, adhesives |
Synthesis of Novel Derivatives for Specific Chemical Applications
The reactive sites on this compound make it a useful starting material for the synthesis of novel derivatives with specific applications.
One area of interest is the synthesis of chiral building blocks. Enzymatic resolution of derivatives of 1,3-butanediol has been explored to produce enantiopure compounds that can serve as precursors for pheromones and other biologically active molecules. researchgate.net For example, the lipase-catalyzed kinetic resolution of 1,3-butanediol derivatives can yield optically active diols and esters. researchgate.net This suggests that stereoselective enzymatic reactions with this compound could produce chiral synthons for the pharmaceutical and fine chemical industries.
Additionally, derivatives of 1,3-butanediol are used as chemical intermediates in the synthesis of a range of products, including plasticizers and solvents. atamanchemicals.com By using this compound as a starting material, it may be possible to develop greener routes to these existing chemicals. The biodegradability of the lactate moiety could also be imparted to the resulting derivatives.
The table below outlines some potential novel derivatives and their applications:
| Derivative Class | Synthetic Approach | Potential Application |
| Chiral Lactate Esters | Enzymatic resolution | Chiral synthons for pharmaceuticals and fine chemicals |
| Di(meth)acrylate Monomers | Acylation of hydroxyl groups | Crosslinking agents for polymers, dental resins, coatings |
| Oligomeric Polyesters | Controlled polycondensation | Prepolymers for polyurethanes, flexible coatings |
| Lactate-based Surfactants | Etherification or other modifications of hydroxyl groups | Biodegradable emulsifiers and detergents |
Environmental Chemical Fate and Degradation Pathways of 1 Methylpropane 1,3 Diyl Bislactate
Biodegradation Mechanisms in Environmental Matrices
Biodegradation is a crucial process in the environmental breakdown of 1-Methylpropane-1,3-diyl bislactate. This process is mediated by a diverse range of microorganisms that utilize the compound as a carbon and energy source. Lactate (B86563) esters are generally considered to be readily biodegradable. nih.govacs.org The biodegradation of this compound is expected to proceed through the cleavage of its ester bonds, releasing lactic acid and 1,3-butanediol (B41344), which are then further metabolized by microorganisms. inchem.orgnih.gov
The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its ester linkages. This reaction is catalyzed by various hydrolases, particularly esterases such as lipases and cutinases, which are ubiquitous in the environment. cdnsciencepub.comrsc.org These enzymes cleave the ester bonds, yielding lactic acid and 1,3-butanediol. inchem.org The enzymatic hydrolysis of lactate esters has been reported to be a rapid process in various biological systems. inchem.org For instance, commercial lipases like Candida rugosa lipase (B570770) have been shown to be effective in the enantioselective hydrolysis of racemic lactate esters. rsc.org
The general mechanism for the enzymatic hydrolysis of an ester is as follows:
The enzyme's active site, often containing a serine residue, attacks the carbonyl carbon of the ester.
A tetrahedral intermediate is formed.
The intermediate collapses, leading to the release of the alcohol component (1,3-butanediol) and the formation of an acyl-enzyme intermediate.
The acyl-enzyme intermediate is then hydrolyzed by water, releasing the carboxylic acid (lactic acid) and regenerating the free enzyme.
Table 1: Key Enzymes Involved in Ester Degradation
| Enzyme Class | Specific Examples | Role in Degradation |
| Esterases | Lipases, Cutinases | Catalyze the hydrolysis of ester bonds. |
| Proteases | Serine proteases | Can exhibit esterase activity and cleave ester bonds in polyesters like PLA. cdnsciencepub.com |
A diverse community of microorganisms, including bacteria and fungi, is responsible for the degradation of lactate-based compounds in various environments like soil and compost. nih.govresearchgate.net Studies on polylactic acid (PLA), a polymer of lactic acid, have identified numerous microbial species capable of its degradation, and it is highly probable that these organisms can also degrade this compound. The degradation process often involves the initial colonization of the material's surface by microorganisms, which then secrete the necessary degradative enzymes. cdnsciencepub.com
Research on the degradation of PLA and other esters has identified several key microbial players:
Bacteria: Genera such as Bacillus, Pseudomonas, Sphingomonas, Actinobacteria, and Corynebacterium have been shown to degrade esters. nih.govfrontiersin.orgresearchgate.net
Fungi: Genera like Aspergillus, Penicillium, Fusarium, and Trichoderma are also known to be effective degraders of polyesters. nih.gov
The efficiency of biodegradation can be influenced by environmental factors such as temperature, pH, moisture, and the availability of other nutrients, which affect the activity of the microbial communities. mdpi.com
Table 2: Microbial Genera with Potential for this compound Degradation
| Microbial Kingdom | Genera |
| Bacteria | Bacillus, Pseudomonas, Sphingomonas, Actinobacteria, Corynebacterium |
| Fungi | Aspergillus, Penicillium, Fusarium, Trichoderma |
Chemical Hydrolysis in Aqueous Environments
In addition to biodegradation, this compound can undergo abiotic degradation through chemical hydrolysis in aqueous environments. nih.govencyclopedia.pub This process involves the cleavage of the ester bonds by water molecules. The rate of hydrolysis is significantly influenced by pH and temperature. chemrxiv.orgacs.org
Under neutral conditions, the hydrolysis of esters is generally a slow process. chemrxiv.org However, the reaction can be catalyzed by both acids and bases. libretexts.orgwikipedia.orgucalgary.calibretexts.org
Acid-catalyzed hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible. wikipedia.orgucalgary.ca
Base-catalyzed hydrolysis (saponification): In alkaline conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible and typically proceeds to completion, forming a carboxylate salt and an alcohol. libretexts.orgwikipedia.org
The hydrolysis of this compound will yield lactic acid and 1,3-butanediol. inchem.org The reaction can also be autocatalytic, as the lactic acid produced can catalyze further hydrolysis. chemrxiv.orgacs.org
Table 3: Factors Affecting Chemical Hydrolysis of Esters
| Factor | Effect on Hydrolysis Rate |
| pH | Rate increases in both acidic and alkaline conditions compared to neutral pH. |
| Temperature | Rate increases with increasing temperature. chemrxiv.orgacs.org |
| Catalysts | Presence of acids or bases significantly accelerates the reaction. |
Photodegradation Pathways and Products
Photodegradation, the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun, is another potential degradation pathway for this compound. While specific studies on the photodegradation of this compound are limited, information on related aliphatic esters suggests potential mechanisms. The absorption of UV radiation can lead to the excitation of electrons in the molecule, which can result in the cleavage of chemical bonds. rsc.orgacs.org
For aliphatic esters, photodegradation can proceed through various pathways, including:
Norrish Type I reaction: Cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of radicals.
Norrish Type II reaction: Intramolecular abstraction of a hydrogen atom by the excited carbonyl group, followed by cleavage of the bond beta to the carbonyl group.
Photo-induced decarboxylation: The loss of carbon dioxide from the molecule. acs.org
The presence of photosensitizers, such as titanium dioxide (TiO2), can accelerate the photodegradation process through the generation of highly reactive species like hydroxyl radicals. researchgate.netfrontiersin.org The ultimate products of complete photodegradation would be carbon dioxide and water.
Elucidation of Degradation Intermediates
The degradation of this compound, whether through biotic or abiotic pathways, is expected to proceed through a series of intermediate compounds before complete mineralization. Based on the known degradation pathways of similar esters, the primary degradation intermediates can be predicted.
The initial hydrolysis of the diester will result in the formation of monoesters and the final hydrolysis products:
1-Methyl-3-hydroxypropyl lactate: Formed by the hydrolysis of one of the two ester linkages.
3-Hydroxybutyl lactate: Another possible monoester intermediate.
Lactic acid: A final hydrolysis product from both ester groups. inchem.org
1,3-Butanediol: The alcohol component released upon hydrolysis of both ester groups. inchem.org
These primary intermediates are then expected to undergo further degradation. Lactic acid is a readily biodegradable compound that can be metabolized by a wide range of microorganisms. nih.gov 1,3-Butanediol is also known to be biodegradable. dupont.ca
Table 4: Predicted Degradation Intermediates of this compound
| Intermediate Compound | Formation Pathway |
| 1-Methyl-3-hydroxypropyl lactate | Partial hydrolysis of the diester |
| 3-Hydroxybutyl lactate | Partial hydrolysis of the diester |
| Lactic acid | Complete hydrolysis of the ester linkages |
| 1,3-Butanediol | Complete hydrolysis of the ester linkages |
Applications of 1 Methylpropane 1,3 Diyl Bislactate As a Chemical Intermediate and Material Component
Role in the Synthesis of Biodegradable Polymers and Copolymers
1-Methylpropane-1,3-diyl bislactate serves as a key monomer in the creation of biodegradable polymers. ontosight.ai Its bifunctional nature, stemming from the hydroxyl groups of the lactate (B86563) moieties, allows it to be incorporated into polyester (B1180765) chains through polycondensation reactions. The ester linkages within its own structure and those formed during polymerization are susceptible to hydrolysis and enzymatic degradation, conferring biodegradability to the resulting materials. researchgate.net
The properties of polymers derived from this bislactate can be tailored. The 1,3-butanediol (B41344) segment, with its methyl side group, can disrupt chain packing and reduce crystallinity, leading to more flexible or amorphous polymers. This is a valuable attribute for producing materials ranging from soft elastomers to more rigid plastics. mdpi.commdpi.com
Research into analogous diols demonstrates the potential applications. For instance, diols like 1,3-propanediol (B51772) and 2-methyl-1,3-propanediol (B1210203) are used to synthesize biodegradable thermoplastic elastomers and other copolyesters. mdpi.comresearchgate.net These polymers are synthesized by reacting the diol with dicarboxylic acids or by using the diol as an initiator for the ring-opening polymerization of lactides. mdpi.comresearchgate.net This creates block copolymers with both soft and hard segments, leading to materials with tunable mechanical properties and degradation rates. mdpi.com The use of this compound follows this established principle, offering a pathway to new biodegradable polyesters and copolymers. ontosight.ai
Table 1: Examples of Biodegradable Polymers from Related Diols
| Polymer Type | Monomers Used | Key Properties |
| Thermoplastic Elastomer | 2-Methyl-1,3-propanediol, Glutaric Acid, L-lactide | Amorphous soft segment with low glass transition temperature (-40°C) and a semicrystalline hard segment (melting temp 130–152°C); biodegradable in seawater. mdpi.com |
| Triblock Copolymer | 2-Methyl-1,3-propanediol, Succinic Acid, L-lactide | Biodegradable thermoplastic elastomer with lower tensile modulus and higher elongation at break compared to polylactide (PLA) homopolymer. mdpi.com |
| Aliphatic Polyester | 1,3-Propanediol, Succinic Acid | Biodegradable polymer with potential as an environmentally friendly material. researchgate.netresearchgate.net |
| Poly(ester carbonate) | 1,3-Propanediol, Succinic Acid | High molecular weight polymer derived from renewable sources with a biodegradable backbone. researchgate.net |
Utilization in Sustainable Solvents and Plasticizers Research
The development of green solvents and sustainable plasticizers is a significant focus of modern chemistry, aiming to replace hazardous conventional substances. This compound is a candidate in this area due to its chemical structure and potential for sustainable sourcing.
Its precursor, 1,3-butanediol, is recognized for its use as a high-boiling solvent and as a diol for preparing ester compounds that function as plasticizers and film-binding aids. google.com As a diester derivative, this compound is being investigated for similar properties. Its ester groups can provide polarity suitable for dissolving various solutes, while its relatively high molecular weight suggests a low volatility, a desirable trait for green solvents.
The push towards sustainable alternatives is exemplified by research into compounds like 1,2-propylene carbonate, which has been identified as a viable green solvent for industrial processes such as 1,3-butadiene (B125203) extraction. mdpi.comresearchgate.net This highlights the industry's interest in oxygenated, biodegradable compounds to replace restricted solvents like N,N-dimethylformamide (DMF). mdpi.com The potential to produce both the 1,3-butanediol and lactic acid components of this compound from renewable feedstocks further enhances its profile as a sustainable chemical.
Table 2: Comparison of Conventional vs. Potential Green Solvents
| Solvent | Type | Key Considerations |
| N,N-Dimethylformamide (DMF) | Conventional | Efficient but poses significant environmental and health risks; subject to regulatory restrictions. mdpi.com |
| N-Methyl-2-pyrrolidone (NMP) | Conventional | Effective solvent but also faces environmental and health concerns. researchgate.net |
| 1,2-Propylene Carbonate (PC) | Green Alternative | Lower toxicity, biodegradable, and shows comparable performance to conventional solvents in some applications. mdpi.comresearchgate.net |
| This compound | Emerging Alternative | Potentially biodegradable, derivable from bio-based precursors (lactic acid, 1,3-butanediol), low volatility expected. ontosight.aigoogle.com |
Application as a Precursor in Specialty Chemical Synthesis
This compound and its parent alcohol, 1,3-butanediol, are valuable intermediates in the synthesis of a variety of specialty chemicals. The chiral nature of these compounds is particularly important, with specific stereoisomers being sought after for high-value applications.
The chirally pure (R)-form of 1,3-butanediol is a critical starting material for the production of fragrances, pheromones, and insecticides. nih.gov Most notably, it is a key intermediate in the synthesis of azetidinone derivatives, which are precursors to advanced penem (B1263517) and carbapenem (B1253116) antibiotics. nih.gov The biotechnological production of (R)-1,3-butanediol is often preferred over chemical synthesis as it can achieve superior enantiomeric purity. nih.govoup.com
As an ester of 1,3-butanediol, this compound can function as a protected form of the diol in complex syntheses, allowing for the controlled release of the diol under specific reaction conditions. Furthermore, the compound itself is noted for its potential as an intermediate in the synthesis of certain pharmaceuticals and cosmetic ingredients. ontosight.ai
Table 3: Specialty Chemicals Derived from the 1,3-Butanediol Precursor
| Precursor | Derived Specialty Chemical / Intermediate | End-Use Application |
| (R)-1,3-Butanediol | Azetidinone derivatives | Intermediates for penem and carbapenem antibiotics. nih.gov |
| (R)-1,3-Butanediol | Various chiral compounds | Fragrances, pheromones, insecticides. nih.gov |
| 1,3-Butanediol | Ester compounds (e.g., disalicylates) | Plasticizers, film-binding aids, materials with specific functional properties. google.com |
| 1,3-Butanediol | Polyesters and Polyurethanes | Industrial polymers and materials. google.com |
Emerging Applications in Green Chemistry and Advanced Materials
The principles of green chemistry—such as the use of renewable feedstocks, biodegradable materials, and safer chemicals—are central to the emerging applications of this compound. Its synthesis from potentially bio-based lactic acid and 1,3-butanediol positions it as a sustainable platform chemical. ontosight.ainih.gov
In the realm of advanced materials, the compound's structure is being leveraged to create functional polymers. As discussed, its use as a monomer can lead to biodegradable thermoplastic elastomers with properties that can be precisely controlled. mdpi.com This allows for the design of materials for specific applications, from flexible films to durable molded articles.
Furthermore, related ester structures are being explored for novel applications. For example, 1-methylpropane-1,3-diyl disalicylate is being investigated in materials science for its biocompatibility and functional properties. There is also potential for molecules of this class to act as dispersing agents in the formation of nanocomposites, which are materials composed of a polymer matrix and nanoparticle fillers. google.comgoogle.com These applications demonstrate the versatility of the 1-methylpropane-1,3-diyl backbone in creating advanced materials that are both high-performing and environmentally conscious. ontosight.ai
Table 4: Green Chemistry Attributes of this compound
| Attribute | Description |
| Renewable Feedstock Potential | Can be synthesized from lactic acid and 1,3-butanediol, both of which can be produced via fermentation from renewable resources. ontosight.ainih.gov |
| Biodegradability | The ester linkages in the molecule make it and its derived polymers susceptible to degradation, reducing plastic pollution. ontosight.aimdpi.com |
| Sustainable Functionality | Serves as a monomer for biodegradable polymers and as a potential green solvent and plasticizer, replacing less sustainable alternatives. ontosight.aigoogle.com |
| Platform for Advanced Materials | Acts as a building block for advanced materials like thermoplastic elastomers and potentially biocompatible materials and nanocomposites. mdpi.comgoogle.com |
Concluding Remarks and Future Directions in 1 Methylpropane 1,3 Diyl Bislactate Research
Current Challenges and Knowledge Gaps in Synthesis and Application
The synthesis and application of 1-methylpropane-1,3-diyl bislactate, and related lactate (B86563) esters, face several hurdles that limit their broader industrial adoption. A primary challenge lies in developing highly efficient and green synthetic routes. While traditional esterification methods exist, they often suffer from drawbacks such as the need for harsh reaction conditions, the use of environmentally harmful solvents, and the generation of by-products, which complicates purification. researchgate.netacs.org
A significant knowledge gap exists in the catalytic systems for its production. The thermocatalytic conversion of biomass-derived sugars into lactate esters is a promising route, but current catalysts, like Sn-Beta zeolites, can be expensive and their synthesis environmentally taxing. researchgate.net There is a need for more cost-effective, robust, and reusable catalysts that can operate under mild conditions with high selectivity. Furthermore, the kinetics of the esterification and hydrolysis reactions, especially under autocatalytic conditions where the product lactic acid can catalyze the reaction, are not fully understood for this specific diester. acs.orgresearchgate.net This lack of detailed kinetic models hinders reactor design and process optimization.
In terms of applications, while lactate esters are recognized as green solvents and potential polymer precursors, the specific properties of this compound are not extensively documented. acs.orgnih.gov There is a lack of comprehensive data on its physical and chemical properties, such as solvency power for a wide range of compounds, viscosity, and thermal stability, which is crucial for its evaluation as a replacement for conventional petroleum-based solvents. researchgate.netacs.org
Prospective Research Avenues in Catalysis and Reaction Engineering
Future research should focus on developing novel catalytic systems that are both highly efficient and sustainable. This includes the exploration of biocatalysts, such as immobilized enzymes, which can offer high selectivity under mild reaction conditions. researchgate.net Another promising avenue is the design of heterogeneous catalysts with tailored acid-base properties to optimize the esterification of 1,3-butanediol (B41344) with lactic acid, potentially minimizing side reactions like dehydration of the diol. rsc.orgmdpi.com The use of dual-function catalysts that can facilitate both the conversion of biomass to lactic acid and the subsequent esterification in a one-pot process would represent a significant advancement. researchgate.net
From a reaction engineering perspective, the development of continuous production processes using packed-bed reactors or other advanced reactor designs could significantly improve the economic feasibility of this compound synthesis. researchgate.netgoogle.com In-depth kinetic and thermodynamic modeling of the reaction system is essential for optimizing reactor performance and achieving high conversion and selectivity. acs.orgresearchgate.net The study of reaction kinetics in different media, including solvent-free systems or CO2-expanded liquids, could lead to greener and more efficient processes. utwente.nl
Advanced Characterization and Computational Insights for Novel Structures
A thorough characterization of this compound is paramount for unlocking its potential applications. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming its structure and purity. rsdjournal.org Furthermore, detailed studies on its thermophysical properties, including vapor-liquid equilibrium with other compounds, surface tension, and viscosity, are needed to establish its suitability as a solvent or functional fluid. acs.org
Computational modeling offers a powerful tool for accelerating research and development. Molecular dynamics (MD) simulations and quantum mechanical calculations can predict physicochemical properties like solubility parameters, dielectric constants, and interaction energies with other molecules. utwente.nl This computational insight can guide the rational design of novel lactate ester structures with tailored properties for specific applications. For instance, modeling can help in understanding how modifications to the alkyl chain of the diol or the lactate moiety affect properties like biodegradability, solvency, and thermal stability.
Exploring Novel Non-Clinical Applications and Sustainable Practices
Beyond its potential as a green solvent, future research should explore other non-clinical applications for this compound. Its structure suggests it could be a valuable monomer or plasticizer for biodegradable polymers. acs.org Research into its polymerization, either alone or with other bio-based monomers, could lead to new materials for applications such as 3D printing or specialty adhesives. researchgate.netnih.gov Its potential as a coalescing agent in paints and coatings or as a component in green detergent formulations also warrants investigation. researchgate.net
A key aspect of future research must be the integration of sustainable practices throughout the compound's lifecycle. This includes utilizing renewable feedstocks, such as lactic acid and 1,3-butanediol derived from biomass fermentation. nih.govchiba-u.jp The development of efficient chemical recycling strategies for products containing this ester, such as the transesterification of post-consumer polymer waste back to the monomer, would be a significant step towards a circular economy. Life cycle assessment (LCA) studies should be conducted to quantify the environmental benefits of using this compound compared to conventional petrochemicals.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the purity and structure of 1-Methylpropane-1,3-diyl bislactate, and what key spectral signatures should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkages and backbone structure. Key signals include the methylene protons adjacent to the ester groups (δ ~4.2–4.5 ppm) and carbonyl carbons (δ ~165–175 ppm). Infrared (IR) spectroscopy should confirm ester carbonyl stretches (~1730–1750 cm⁻¹). Mass spectrometry (MS) can validate molecular weight (e.g., via ESI-TOF). Purity assessment requires HPLC or GC with standardized reference materials .
Q. What are the critical parameters for optimizing the laboratory-scale synthesis of this compound?
- Methodological Answer : Reaction temperature (typically 60–80°C for esterification), stoichiometric ratios of lactide to diol precursors, and catalyst selection (e.g., tin(II) octoate) significantly impact yield. Solvent choice (e.g., toluene for azeotropic water removal) and purification steps (e.g., column chromatography or recrystallization) must be tailored to minimize byproducts. Kinetic studies via in-situ FTIR can monitor reaction progress .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound against multidrug-resistant pathogens while ensuring statistical validity?
- Methodological Answer : Use standardized in vitro assays (e.g., broth microdilution per CLSI guidelines) with clinical isolates of target pathogens (e.g., Staphylococcus aureus or Pseudomonas aeruginosa). Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only). For statistical rigor, replicate experiments ≥3 times with sample sizes calculated via power analysis (α=0.05, β=0.2). Data should report MIC/MBC values and assess time-kill kinetics .
Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Cross-validate experimental conditions (e.g., pH, temperature, inoculum size) and compound purity (via HPLC). Collaborative inter-laboratory studies using harmonized protocols reduce variability. Meta-analyses can identify confounding factors (e.g., solvent effects on bioavailability). Advanced statistical tools (e.g., multivariate regression) isolate variables affecting activity .
Q. How can computational chemistry approaches enhance understanding of the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to microbial targets (e.g., penicillin-binding proteins). Quantum mechanical calculations (DFT) analyze electronic properties influencing reactivity. MD simulations assess conformational stability in biological membranes. Validate in silico findings with mutagenesis or SAR-driven synthetic modifications .
Q. What analytical techniques and controls are essential for resolving conflicting data on the thermal stability of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert atmospheres quantify decomposition temperatures. Control for moisture content (via Karl Fischer titration) and purity. Compare degradation products (via GC-MS) across studies. Standardized heating rates (e.g., 10°C/min) ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
